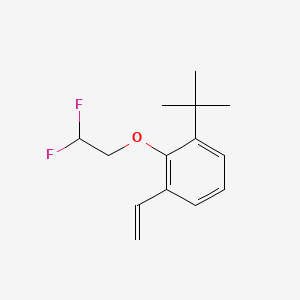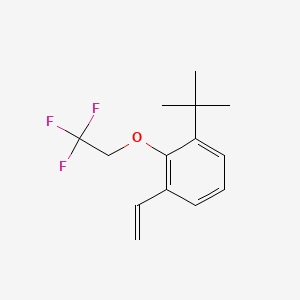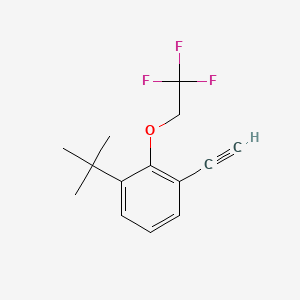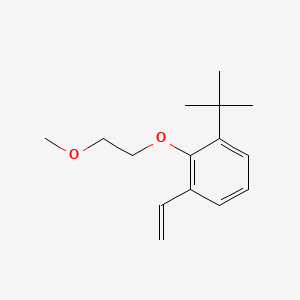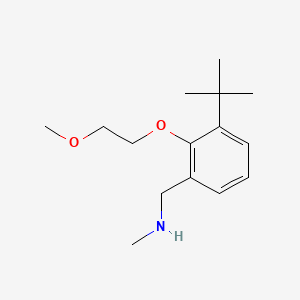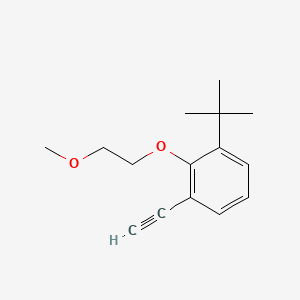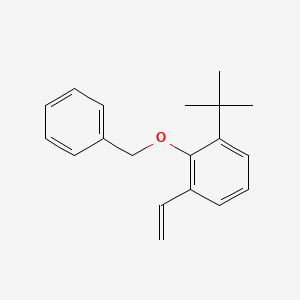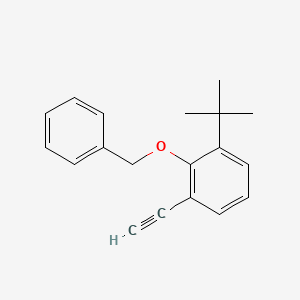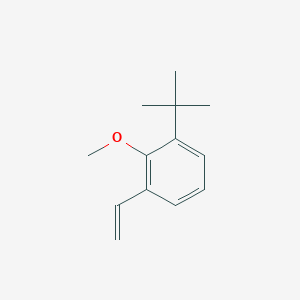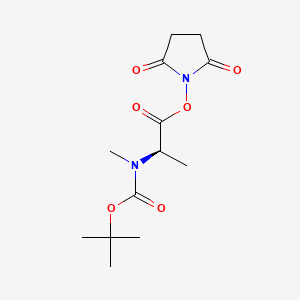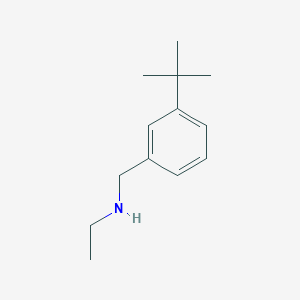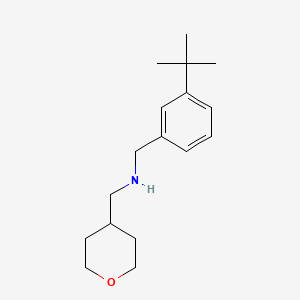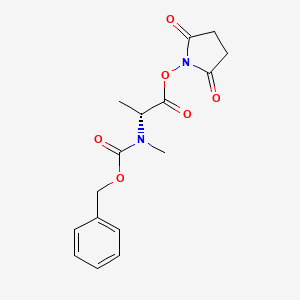
(R)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)(methyl)amino)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)(methyl)amino)propanoate is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a pyrrolidinone ring and a benzyloxycarbonyl-protected amino acid moiety. Its synthesis and reactivity make it a valuable subject of study in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)(methyl)amino)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. The reaction conditions often include the use of a strong base and a suitable solvent.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced to protect the amino group. This step usually involves the reaction of the amino acid with benzyl chloroformate in the presence of a base.
Coupling Reaction: The final step involves the coupling of the protected amino acid with the pyrrolidinone derivative. This step may require the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)(methyl)amino)propanoate may involve optimized reaction conditions to ensure high yield and purity. This can include the use of automated synthesis equipment, precise temperature control, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
®-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)(methyl)amino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
®-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)(methyl)amino)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)(methyl)amino)propanoate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzyme activity, depending on its structure and the nature of the target. The pathways involved can include binding to active sites, altering enzyme conformation, or interfering with substrate binding.
類似化合物との比較
Similar Compounds
®-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)(methyl)amino)butanoate: Similar structure with an additional carbon in the amino acid chain.
®-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)(ethyl)amino)propanoate: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
®-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)(methyl)amino)propanoate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-2-[methyl(phenylmethoxycarbonyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6/c1-11(15(21)24-18-13(19)8-9-14(18)20)17(2)16(22)23-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNFTBBATJAVJD-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON1C(=O)CCC1=O)N(C)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)ON1C(=O)CCC1=O)N(C)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
